Baccatin Iii
Description
This compound has been reported in Taxus sumatrana, Taxus cuspidata, and other organisms with data available.
This compound is a compound obtained from the needles of the Taxus baccata tree that is used as a precursor of paclitaxel.
from Taxus yunnanensis; structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38O11/c1-15-19(34)13-31(38)26(41-27(37)18-10-8-7-9-11-18)24-29(6,20(35)12-21-30(24,14-39-21)42-17(3)33)25(36)23(40-16(2)32)22(15)28(31,4)5/h7-11,19-21,23-24,26,34-35,38H,12-14H2,1-6H3/t19-,20-,21+,23+,24-,26-,29+,30-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMSOCFBDVBLFW-VHLOTGQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301029474 | |
| Record name | Baccatin III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301029474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27548-93-2 | |
| Record name | Baccatin III | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27548-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Baccatin III | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027548932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Baccatin III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301029474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Baccatin III | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BACCATIN III | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40K5PZ0K67 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis of Baccatin Iii
Role of Baccatin (B15129273) III as a Key Intermediate in Taxane (B156437) Biosynthesis
Baccatin III is a crucial precursor in the biosynthesis of paclitaxel (B517696). mdpi.com Its production is a significant landmark in the pathway, representing the formation of the core taxane skeleton adorned with most of the functional groups necessary for the eventual attachment of the C-13 side chain, a critical step in forming paclitaxel. mdpi.comfrontiersin.org The biosynthesis of this compound is estimated to involve at least 14 to 19 enzymatic steps from GGPP. frontiersin.orgbiorxiv.org The complexity of this pathway has made the complete elucidation of all involved enzymes a long-standing challenge in natural product chemistry. biorxiv.orgacs.org
Recent breakthroughs have led to the identification of a minimal set of nine core genes sufficient for the de novo biosynthesis of this compound in a heterologous host, Nicotiana benthamiana. biorxiv.orgcjnmcpu.com This achievement underscores the central role of this compound as a viable target for biotechnological production, potentially offering a more sustainable source for paclitaxel and its derivatives compared to extraction from slow-growing yew trees. mdpi.combiorxiv.org
Enzymatic Steps and Gene Expression in the Taxane Biosynthetic Pathway
The conversion of the initial taxane scaffold into this compound is a multi-step process catalyzed by a series of specialized enzymes. These enzymes belong to various classes, including synthases, hydroxylases, and transferases, each playing a precise role in the modification of the taxane core.
The biosynthesis of taxanes is initiated by the enzyme taxadiene synthase (TDS), which catalyzes the cyclization of the linear precursor, geranylgeranyl diphosphate (B83284) (GGPP), to form the foundational tricyclic hydrocarbon skeleton of taxadiene. biorxiv.orgencyclopedia.pub This committed step establishes the core structure upon which all subsequent modifications will occur. nih.gov
Following the formation of the taxadiene skeleton, a series of oxidation reactions, primarily catalyzed by cytochrome P450 monooxygenases, introduce hydroxyl groups at specific positions on the molecule. frontiersin.orgnih.gov
Taxadiene 5α-hydroxylase (T5αH): This enzyme, also known as CYP725A4, is responsible for the first oxygenation step in the pathway. acs.orgnih.gov It hydroxylates taxadiene at the C5α position, which involves a double bond migration, yielding taxa-4(20),11(12)-dien-5α-ol. nih.govontosight.ai This reaction is crucial as it prepares the molecule for subsequent modifications. acs.orggenscript.com
Taxane 1β-hydroxylase (T1βH): The hydroxylation at the C-1β position is a key step that occurs later in the pathway. biorxiv.org The identification of T1βH has been a significant advancement in understanding the complete biosynthesis of this compound. biorxiv.orgchemrxiv.org
Taxane 9α-hydroxylase (T9αH): This enzyme introduces a hydroxyl group at the C-9α position. biorxiv.orgchemrxiv.org The discovery of T9αH, distinct from previously reported enzymes, was crucial for the successful reconstitution of the this compound pathway. biorxiv.orgcjnmcpu.com
Other important hydroxylation steps are catalyzed by enzymes such as taxane 13α-hydroxylase, taxane 10β-hydroxylase, taxane 2α-hydroxylase, and taxane 7β-hydroxylase, which add to the functional complexity of the taxane core. frontiersin.org
Acylation reactions, catalyzed by acyltransferases, are essential for the modification of the taxane skeleton. These enzymes transfer acyl groups from donors like acetyl-CoA to the hydroxylated intermediates.
Taxadien-5α-ol O-acetyltransferase (TAT): This enzyme catalyzes the first acylation step, converting taxadien-5α-ol to taxadien-5α-yl acetate (B1210297). mdpi.comnih.gov This acetylation at the C-5 position is a critical branch point in the pathway. nih.gov The TAT enzyme contains a conserved HXXXDG motif associated with its catalytic activity. mdpi.com
Taxane 7β-O-acyltransferase (T7AT): The acylation at the C-7β position is another important modification, and the enzyme responsible, T7AT, has been recently identified. biorxiv.org
Benzoyltransferases catalyze the transfer of a benzoyl group, a key structural feature of many taxanes.
Taxane 2α-O-benzoyltransferase (TBT): This enzyme is responsible for a late-stage acylation step, catalyzing the conversion of 2-debenzoyl-7,13-diacetyl this compound to 7,13-diacetyl this compound. mdpi.compnas.org The cDNA for TBT encodes a protein of 440 amino acids and possesses the characteristic HXXXDG motif. mdpi.comnih.gov The enzyme is regiospecific for the 2α-hydroxyl group. pnas.orgnih.gov
The final acetylation step in the formation of the this compound core is catalyzed by 10-deacetylthis compound 10-O-acetyltransferase (DBAT). This enzyme transfers an acetyl group from acetyl-CoA to the C10 hydroxyl group of 10-deacetylthis compound (10-DAB) to yield this compound. mdpi.comfrontiersin.orgnih.gov DBAT is considered a key rate-limiting enzyme in the paclitaxel biosynthetic pathway. mdpi.comresearchgate.net The cDNA for DBAT encodes a protein of 440 amino acids and shares significant sequence similarity with other acyltransferases in the pathway. mdpi.com Interestingly, research has shown that DBAT can also catalyze the reverse reaction, the deacetylation of this compound, under certain conditions. mdpi.comnih.gov
Interactive Data Tables
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme Name | Abbreviation | Function | Reference |
| Taxadiene Synthase | TDS | Cyclization of GGPP to taxadiene | biorxiv.org |
| Taxadiene 5α-hydroxylase | T5αH | Hydroxylation at C-5α | acs.orgnih.gov |
| Taxane 1β-hydroxylase | T1βH | Hydroxylation at C-1β | biorxiv.orgchemrxiv.org |
| Taxane 9α-hydroxylase | T9αH | Hydroxylation at C-9α | biorxiv.orgchemrxiv.org |
| Taxadien-5α-ol O-acetyltransferase | TAT | Acetylation at C-5α | mdpi.comnih.gov |
| Taxane 7β-O-acyltransferase | T7AT | Acylation at C-7β | biorxiv.org |
| Taxane 2α-O-benzoyltransferase | TBT | Benzoylation at C-2α | mdpi.compnas.org |
| 10-Deacetylthis compound 10-O-Acetyltransferase | DBAT | Acetylation at C-10 | mdpi.comfrontiersin.org |
Deacetylase Reactions
Deacetylation, the removal of acetyl groups, is a key process in the later stages of this compound synthesis. Recent research has identified specific deacetylases that play a crucial role in this process. A multiplexed perturbation strategy in yew revealed two important deacetylases: taxane 7β-O-deacetylase (T7dA) and taxane 9α-O-deacetylase (T9dA). biorxiv.orgnih.govresearchgate.netnih.gov These enzymes are responsible for the stepwise removal of two acetyl groups from an intermediate known as baccatin VI (11-Bz) to produce 9-dihydro-13-acetyl-baccatin III (9DHAB). researchgate.net The process involves the hydrolysis of the C-9 acetyl group by T9dA, which is a prerequisite for the subsequent action of the taxane 9-oxidase. researchgate.net
Oxidase and Epoxidase Reactions
Precursors in this compound Biosynthesis
The synthesis of the complex this compound molecule starts from relatively simple and common cellular building blocks. These precursors provide the carbon skeleton and the necessary chemical groups for the construction of the final product.
Diterpenoid Precursors
The fundamental backbone of this compound is a diterpenoid, which originates from geranylgeranyl diphosphate (GGPP). internationalscholarsjournals.commdpi.comoup.com GGPP is a universal precursor for all diterpenoids and is formed through the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). oup.com The first committed step in the biosynthesis of taxoids is the cyclization of GGPP to taxa-4(5),11(12)-diene, a reaction catalyzed by the enzyme taxadiene synthase. internationalscholarsjournals.comnih.gov This cyclic diterpene olefin then undergoes a series of functionalizations to eventually yield this compound. internationalscholarsjournals.comnih.gov
Acetyl-CoA as an Acetyl Donor
Acetyl-CoA is a central metabolite in cellular metabolism and serves as the primary donor of acetyl groups in numerous biosynthetic pathways, including that of this compound. frontiersin.orgmdpi.com The acetylation of the C-10 hydroxyl group of 10-deacetylthis compound is a critical final step in this compound synthesis, and this reaction is dependent on acetyl-CoA. frontiersin.orgmdpi.comnih.gov The availability of acetyl-CoA can directly impact the yield of this compound, making the engineering of metabolic pathways to increase the supply of acetyl-CoA a key strategy for improving production in heterologous systems. frontiersin.orgmdpi.comresearchgate.net
10-Deacetylthis compound as a Direct Precursor
10-Deacetylthis compound (10-DAB) is the immediate precursor to this compound. mdpi.comfrontiersin.orgmdpi.comsmolecule.com This compound is naturally found in yew species and is a key starting material for the semi-synthesis of paclitaxel. mdpi.comsmolecule.comicm.edu.pl The conversion of 10-DAB to this compound is a single-step acetylation reaction catalyzed by the enzyme 10-deacetylthis compound-10-O-acetyltransferase (DBAT). mdpi.comfrontiersin.orgnih.govpnas.orgwikipedia.org This enzyme specifically transfers an acetyl group from acetyl-CoA to the C-10 hydroxyl group of 10-DAB. nih.govpnas.org
Elucidation of the Complete Biosynthetic Pathway
For a long time, the complete biosynthetic pathway of this compound remained elusive, hindering efforts for its sustainable production. frontiersin.orgresearchgate.netnih.gov However, recent breakthroughs in genomics, transcriptomics, and synthetic biology have led to the identification of the missing enzymes and the reconstitution of the entire pathway in heterologous hosts. biorxiv.orgnih.govresearchgate.netnih.govresearchgate.netdpxq.gov.cncjnmcpu.comchemistryworld.com
Transcriptional and Metabolic Regulation of this compound Biosynthesis
The biosynthesis of this compound, a crucial intermediate in the production of the anticancer drug paclitaxel, is a complex process governed by an intricate network of transcriptional and metabolic controls within Taxus species. The production rate and yield are determined by the coordinated expression of biosynthetic genes and the availability of metabolic precursors.
Transcriptional Regulation
The expression of genes encoding the enzymes for the this compound pathway is tightly controlled by various transcription factors (TFs), which can act as activators or repressors. These TFs often belong to well-known plant-specific families, including MYB, ERF, WRKY, and bHLH, and their activity is frequently induced by defense-related signaling molecules like jasmonates. mdpi.comtechscience.comfrontiersin.org
Elicitors, particularly methyl jasmonate (MeJA), play a pivotal role in upregulating the this compound biosynthetic pathway. oup.commdpi.com The application of MeJA to Taxus cell cultures has been shown to induce a significant increase in the transcript levels of key pathway genes, leading to higher accumulation of this compound and paclitaxel. nih.govresearchgate.netresearchgate.netnih.gov This response is mediated by jasmonate-responsive TFs. For instance, in Taxus cuspidata, MeJA treatment activates the promoters of at least seven genes in the paclitaxel biosynthetic pathway. nih.gov
Several specific TFs have been identified and functionally characterized for their role in regulating this pathway:
ERF (Ethylene Responsive Factor) family : Members of this family can act as both activators and repressors. For example, TcERF15 has been identified as an activator, while TcERF12 acts as a repressor of the taxadiene synthase (TS) gene, a critical early step in the pathway. mdpi.comfrontiersin.org More recently, ERF68 was confirmed to activate the expression of the taxane-2α-hydroxylase (T2H) gene. mdpi.com
WRKY family : TcWRKY1 has been shown to significantly enhance the transcription of 10-deacetylthis compound-10-O-acetyltransferase (DBAT), the enzyme catalyzing the final step in this compound formation. frontiersin.orgoup.com Other WRKY TFs, such as WRKY8, WRKY12, and WRKY47, are identified as positive regulators. techscience.com
bHLH (basic Helix-Loop-Helix) family : The TF TcMYC2a is a key player in the jasmonate-responsive expression of several pathway genes, including those encoding taxadiene 5α-hydroxylase (T5αH) and taxane 13α-hydroxylase (T13αH). frontiersin.org
MYB family : In Taxus media, the transcription factor TmMYB3 has been found to regulate the expression of both TS and taxane 2α-O-benzoyltransferase (TBT). mdpi.com
The clustering of paclitaxel biosynthesis genes on chromosomes, as revealed by genomic studies, suggests that their expression may be co-regulated by shared mechanisms, allowing for efficient and coordinated production of the necessary enzymes. oup.com
Table 1: Key Transcription Factors Regulating the this compound Biosynthetic Pathway
| Transcription Factor | Family | Target Gene/Process | Regulatory Role | Source |
|---|---|---|---|---|
| TcWRKY1 | WRKY | DBAT | Activator | frontiersin.orgoup.com |
| TcERF12 | ERF | TS | Repressor | mdpi.comfrontiersin.org |
| TcERF15 | ERF | TS | Activator | mdpi.comfrontiersin.org |
| ERF68 | ERF | T2H | Activator | mdpi.com |
| TmMYB3 | MYB | TS, TBT | Activator | mdpi.com |
| TcMYC2a | bHLH | TASY, TAT, DBTNBT, T13αOH, T5αOH | Activator | frontiersin.org |
| TcJAMYC1, 2, 4 | bHLH | Paclitaxel biosynthesis genes | Negative Regulators | nih.gov |
| WRKY8, 12, 47 | WRKY | Paclitaxel biosynthesis | Positive Regulators | techscience.com |
Metabolic Regulation
The synthesis of this compound is also heavily dependent on the flux and availability of precursors from primary metabolism. The universal five-carbon building blocks of terpenoids, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), are supplied by two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. mdpi.comresearchgate.net While both pathways contribute, studies with inhibitors suggest that the MEP pathway is the primary source of IPP for the formation of the taxane ring. researchgate.net
A key aspect of metabolic regulation is the competition for common substrates with other biosynthetic pathways. For example, the phenylpropanoid pathway competes for the amino acid phenylalanine, which is required for the C-13 side chain of paclitaxel but not for this compound itself. frontiersin.org However, disrupting phenylpropanoid metabolism has been shown to unexpectedly increase the accumulation of this compound and its precursor, 10-deacetylthis compound (10-DAB). frontiersin.org This suggests a complex regulatory crosstalk, possibly involving plant hormones derived from phenylpropanoids, that influences the upstream taxane pathway. frontiersin.org
Furthermore, the availability of co-substrates, such as acetyl-CoA, is crucial for the later acylation steps. The enzyme DBAT uses acetyl-CoA to convert 10-DAB into this compound. frontiersin.org Enhancing the intracellular supply of acetyl-CoA in engineered microbial systems has proven to be an effective strategy to boost this compound production, highlighting this step as a potential metabolic bottleneck. frontiersin.orgresearchgate.netresearchgate.net
Table 2: Key Metabolic Checkpoints in this compound Biosynthesis
| Metabolic Step | Enzyme(s) | Precursor(s) | Significance | Source |
|---|---|---|---|---|
| Precursor Supply | DXS, DXR (MEP Pathway) | Pyruvate, Glyceraldehyde-3-phosphate | Provides IPP/DMAPP, the primary building blocks for the taxane skeleton. | mdpi.comresearchgate.net |
| Taxane Skeleton Formation | Taxadiene Synthase (TS) | Geranylgeranyl Diphosphate (GGPP) | The first committed and a major rate-limiting step in the pathway. | mdpi.comtechscience.com |
| Final Acetylation | 10-deacetylthis compound-10-O-acetyltransferase (DBAT) | 10-deacetylthis compound, Acetyl-CoA | Catalyzes the final conversion to this compound; its activity is dependent on acetyl-CoA availability and is a target for metabolic engineering. | frontiersin.orgfrontiersin.orgresearchgate.net |
Production and Engineering of Baccatin Iii
Plant Cell Culture Systems for Baccatin (B15129273) III Production
Plant cell culture has emerged as an environmentally friendly and controllable platform for producing Baccatin III and other taxanes. scu.ac.ir This technology offers several advantages over traditional methods that rely on the harvesting of slow-growing yew trees, as it is not subject to geographical or seasonal variations and reduces the ecological impact. scu.ac.irnews-medical.net
Selection of High-Yielding Taxus Species and Genotypes
The selection of appropriate plant material is a critical first step in establishing a productive cell culture system. Different species and even individual trees within the same species of the Taxus genus exhibit significant variation in their ability to produce taxanes. google.com
Taxus chinensis has been identified as a particularly promising species, capable of rapid growth and high-level production of this compound and other taxanes in culture. google.com Research has shown that cell lines derived from T. chinensis can be manipulated to yield significant quantities of these compounds. google.comnih.govnih.gov Similarly, Taxus baccata is another species widely studied for its potential in this compound production. scu.ac.ircas.cznih.gov Needles of T. baccata are a known source of 10-deacetylthis compound (10-DAB), a closely related precursor. scu.ac.ir
Studies have also explored other species such as Taxus globosa, the Mexican yew, where cell lines have been established from various explants like stem internodes, leaves, and meristematic tissue. scielo.org.arscielo.org.ar One study on T. globosa found that a cell line derived from a stem internode was the highest producer of this compound. scielo.org.ar The selection process often involves screening numerous cell lines for desirable traits such as rapid growth, resistance to contamination, and high product yield. google.comscielo.org.arscielo.org.ar
Establishment of Callus and Cell Suspension Cultures
The process of generating a this compound-producing cell culture begins with the establishment of callus, an undifferentiated mass of plant cells. This is typically initiated from explants—small pieces of tissue such as internodal segments, leaves, or stems—placed on a solid nutrient medium. scu.ac.irscielo.org.arscielo.org.arresearchgate.net For instance, callus cultures of Taxus baccata and Taxus brevifolia have been initiated from internodal segments on a B5 medium. scu.ac.irresearchgate.net Similarly, Taxus globosa callus has been established from branch fragments. scielo.org.arscielo.org.ar
Once a stable and healthy callus line is established, it is transferred to a liquid medium to create a cell suspension culture. scielo.org.arscielo.org.artandfonline.com These suspension cultures are maintained in flasks on orbital shakers to ensure proper aeration and nutrient distribution. scielo.org.arscielo.org.artandfonline.combioone.org The transition from callus to suspension culture is a crucial step for scaling up production, as liquid cultures allow for more uniform growth and easier manipulation of culture conditions. scielo.org.arscielo.org.ar The selection of robust cell lines that can withstand the shear stress of liquid culture and maintain high productivity is essential for successful scale-up. scielo.org.ar
Optimization of Culture Conditions
To maximize the yield of this compound, the conditions under which the cells are grown must be carefully optimized. This involves fine-tuning the composition of the culture medium, as well as employing strategies to stimulate the production of the desired compound.
The basal medium, which provides essential nutrients for cell growth and metabolism, plays a significant role in this compound production. Studies have shown that different basal media, such as Driver and Kuniyuki (DKW), Woody Plant Medium (WPM), Murashige and Skoog (MS), Gamborg's B5, and Schenk and Hildebrandt (SH), can have varying effects on taxane (B156437) yields. d-nb.infonih.gov In one study, the DKW basal medium was found to produce the highest amounts of this compound in Taxus baccata cultures. d-nb.infonih.gov
The choice and concentration of the carbon source are also critical. Sucrose (B13894) is a commonly used carbon source, and its concentration can influence cell growth and product formation. japsonline.com Research on Taxus wallichiana indicated that increased sucrose levels led to better cell growth. japsonline.com Other carbon sources like fructose (B13574) and glucose have also been found to be effective. japsonline.com A study on the biotransformation of 10-DAB to this compound using engineered bacteria with Taxus chinensis needles found that glycerol (B35011) was the most effective carbon source for maximizing yield. mdpi.com
| Basal Medium | This compound Yield (mg/L) | Total Taxane Yield (mg/L) |
|---|---|---|
| WPM | 3.9 | 24.4 |
| DKW | 10.03 | 28.6 |
| MS | 3.24 | 14.7 |
| SH | 2.69 | 10.61 |
| B5 | 2.5 | 12.2 |
Data derived from a study on Taxus baccata cell suspension cultures. nih.gov
Elicitation is a technique used to enhance the production of secondary metabolites by adding stress-inducing compounds to the cell culture. Methyl jasmonate (MeJA) is a well-known and effective elicitor for taxane production in various Taxus species. cas.cznih.govscielo.org.arnih.govplos.org The addition of MeJA to cell suspension cultures has been shown to significantly increase the accumulation of both paclitaxel (B517696) and this compound. cas.cznih.gov For example, in Taxus baccata cultures, the addition of 100 μM MeJA resulted in a notable increase in this compound yield. cas.cz However, MeJA can also inhibit cell growth, which presents a challenge for large-scale production. plos.org
Coronatine (B1215496) (COR), a phytotoxin produced by the bacterium Pseudomonas syringae, has emerged as an even more powerful elicitor than MeJA in some cases. frontiersin.orgnih.govplos.orgresearchgate.net Studies on Taxus media cell cultures demonstrated that coronatine significantly enhanced total taxane production to a greater extent than MeJA. nih.govresearchgate.net The combination of elicitors with other agents, such as cyclodextrins, has also been explored to further boost production and facilitate the release of taxanes into the culture medium. frontiersin.org
| Taxus Species | Elicitor | Concentration | This compound Yield (mg/L) | Culture Day |
|---|---|---|---|---|
| Taxus baccata | Methyl Jasmonate | 100 μM | 4.62 | 24 |
| Taxus globosa | Methyl Jasmonate | 1 μM | 6.45 | 10 |
| Taxus media | Methyl Jasmonate | 100 μM | 25.2 | 14 |
| Taxus baccata | Methyl Jasmonate | 100 μM | 53.6 | 14 |
Data compiled from various research studies. cas.czscielo.org.ar
Transitioning from small-scale shake flask cultures to large-scale bioreactors is a critical step for the commercial production of this compound. This scale-up process, however, can present challenges, as conditions in a bioreactor differ significantly from those in a flask. nih.govcapes.gov.br Immobilizing the plant cells, for instance by entrapping them in alginate beads, has been shown to be an effective strategy to increase the yield of this compound and paclitaxel. cas.cznih.govcapes.gov.brresearchgate.net
Different types of bioreactors, such as stirred-tank, airlift, and wave bioreactors, have been investigated for Taxus cell cultures. nih.govcapes.gov.br In one study, a stirred bioreactor was found to be the most efficient for promoting paclitaxel production by immobilized Taxus baccata cells. nih.gov Successful scale-up requires careful optimization of bioreactor parameters, including aeration, agitation, and nutrient feeding strategies, to maintain cell viability and productivity. oup.comresearchgate.net While scaling up can sometimes lead to reduced productivity, combining optimized culture conditions with techniques like cell immobilization has demonstrated the potential for a considerable increase in this compound yields in bioreactor systems. nih.govcapes.gov.br
Elicitation Strategies (e.g., Methyl Jasmonate, Coronatine)
Challenges in Plant Cell Culture Production
The production of this compound through plant cell cultures, specifically from Taxus species, faces several significant hurdles that limit its large-scale industrial application. These challenges include:
Low Yield: A primary obstacle is the inherently low productivity of this compound in Taxus cell cultures. jmb.or.krresearchgate.net The concentration of this desired metabolite is often minimal, making the extraction and purification processes economically challenging. jmb.or.kr
Long Culture Cycle: Taxus cell cultures are characterized by slow growth rates. The extended time required to reach a sufficient cell density for production contributes to high operational costs and low process efficiency. researchgate.net
Accumulation in Medium: While secretion of the product into the culture medium is desirable for easier downstream processing, the accumulation of this compound and related taxanes can create a negative feedback loop, inhibiting the biosynthetic pathway and reducing productivity. researchgate.net Furthermore, the maintenance of in vitro cultures over long periods can lead to a progressive decline in taxane production, a significant drawback for commercial systems. oup.com
These challenges have driven the exploration of alternative production platforms, such as microbial fermentation and heterologous expression in other plant species, to overcome the limitations of Taxus cell cultures.
Microbial Production of this compound via Heterologous Expression and Metabolic Engineering
To circumvent the challenges associated with plant cell culture, significant research has focused on engineering microorganisms to produce this compound. This approach involves transferring the genetic blueprint for the this compound biosynthetic pathway into microbial hosts that are easier and faster to cultivate.
Engineered Host Systems
Escherichia coli (E. coli) is a well-established host for metabolic engineering due to its rapid growth, well-understood genetics, and the availability of extensive genetic tools. nih.gov Researchers have successfully engineered E. coli for the production of this compound. frontiersin.orgnih.gov
A key strategy involves the heterologous expression of the enzyme 10-deacetylthis compound-10-O-acetyltransferase (DBAT), which catalyzes the final step in this compound synthesis from its precursor, 10-deacetylthis compound (10-DAB). nih.govfrontiersin.orgnih.gov However, the thermostability of the plant-derived DBAT enzyme in E. coli can be a limiting factor. nih.govfrontiersin.org To address this, protein engineering techniques, such as semi-rational design, have been employed to create more thermostable DBAT variants. nih.gov
Furthermore, metabolic engineering strategies have been implemented to increase the intracellular supply of acetyl-CoA, a necessary co-substrate for the DBAT reaction. nih.govfrontiersin.org By combining a thermostable DBAT mutant with an engineered E. coli strain that overproduces acetyl-CoA, a significant increase in this compound production has been achieved. frontiersin.orgnih.gov One study reported a 10.5-fold increase in this compound production in an engineered strain compared to the initial construct. nih.gov
Table 1: this compound Production in Engineered E. coli
| Strain | Engineering Strategy | This compound Production | Reference |
|---|---|---|---|
| BWD01 | Integration of dbat gene into wild-type E. coli BW25113 | - | nih.govnih.gov |
Saccharomyces cerevisiae (baker's yeast) is another popular host for metabolic engineering due to its eukaryotic nature, which can be advantageous for expressing plant-derived enzymes like cytochrome P450s that are often involved in complex biosynthetic pathways. nih.gov
Efforts to produce this compound in yeast have involved the introduction of multiple genes from the paclitaxel biosynthetic pathway. nih.govfrontiersin.org Researchers have successfully expressed up to eight taxoid biosynthetic genes in a single yeast host. nih.gov While these efforts have demonstrated the functional expression of the recombinant enzymes and the production of early pathway intermediates like taxadiene, the complete reconstitution of the this compound pathway has faced challenges. nih.govtu-darmstadt.de A significant bottleneck was identified at the first cytochrome P450 hydroxylation step, limiting the downstream production of more complex taxoids. nih.gov
Despite these hurdles, the work has laid a foundation for using yeast as a platform to produce taxane precursors, with ongoing research focused on overcoming these metabolic bottlenecks. frontiersin.orgtu-darmstadt.de
Endophytic fungi, which live within the tissues of plants, have emerged as a natural source of paclitaxel and its precursors, including this compound. researchgate.netmdpi.comnih.govresearchgate.net Several genera of endophytic fungi isolated from yew trees (Taxus species) have been found to produce these valuable compounds. mdpi.comnih.gov
Studies have identified various fungal species, such as Aspergillus sp., Trichoderma harzianum, and Hypoxylon sp., as producers of this compound. mdpi.comnih.govresearchgate.net For instance, one study reported the isolation of an Aspergillus sp. strain that produced this compound. mdpi.com Another study identified a strain of Diaporthe phaseolorum that produced this compound at a concentration of 0.219 mg/L in culture. researchgate.net
The production of this compound by endophytic fungi presents a promising alternative to plant cell culture, although yields are often low. researchgate.netmdpi.com Research is ongoing to optimize fermentation conditions and potentially use metabolic engineering to enhance the productivity of these fungal strains.
Table 2: this compound and Taxadiene Production by Endophytic Fungi
| Fungal Species | Compound Produced | Concentration | Reference |
|---|---|---|---|
| Aspergillus sp. | Taxadiene | 1.35 µg/L | mdpi.comnih.govresearchgate.net |
| Trichoderma harzianum | Taxadiene | 0.13 µg/L | mdpi.comnih.govresearchgate.net |
| Hypoxylon sp. | Taxadiene | 0.3 µg/L | mdpi.comnih.govresearchgate.net |
Nicotiana benthamiana, a relative of the tobacco plant, has become a powerful platform for the transient expression of genes and the rapid reconstitution of complex biosynthetic pathways. sciencecast.orgresearcher.lifecjnmcpu.comresearchgate.net Its ability to efficiently express multiple foreign genes simultaneously makes it an ideal "plant chassis" for producing high-value plant-derived compounds like this compound. researchgate.net
Recent breakthroughs have demonstrated the successful de novo biosynthesis of this compound in N. benthamiana leaves. sciencecast.orgresearcher.life This was achieved by co-expressing a set of newly identified and previously known genes from the paclitaxel biosynthetic pathway. sciencecast.orgresearcher.life One study identified seven new genes that, when combined with known enzymes, were sufficient to produce this compound at levels comparable to those found in Taxus needles. sciencecast.orgresearcher.life
Another study identified two previously elusive cytochrome P450 enzymes, taxane oxetanase 1 (TOT1) and taxane 9α-hydroxylase 1 (T9αH1), and successfully reconstituted the this compound pathway in N. benthamiana using a minimal set of nine core genes. cjnmcpu.com These achievements represent a significant step towards the sustainable and scalable production of this compound and other paclitaxel precursors. sciencecast.orgresearcher.lifecjnmcpu.com The use of N. benthamiana not only facilitates the discovery of new biosynthetic genes but also provides a viable production system. sciencecast.orgresearchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 10-deacetylthis compound (10-DAB) |
| Acetyl-CoA |
| This compound |
| Paclitaxel |
| Taxadiene |
| Taxane |
Endophytic Fungi (e.g., Aspergillus sp., Trichoderma harzianum, Hypoxylon sp.)
Strategies for Enhanced this compound Accumulation
To improve the yield of this compound, researchers have focused on several key areas of metabolic and protein engineering. These strategies involve the manipulation of biosynthetic pathways at the genetic and enzymatic levels to increase the efficiency of production in microbial and plant cell cultures.
A primary strategy to boost this compound production is the overexpression of genes encoding key enzymes in its biosynthetic pathway. The gene dbat, which encodes for 10-deacetylthis compound-10-O-acetyltransferase (DBAT), is a critical component in this process. This enzyme catalyzes the final step in this compound synthesis, the acetylation of 10-deacetylthis compound (10-DAB). frontiersin.orgnih.gov
Studies have shown that integrating the dbat gene into microbial hosts like Escherichia coli or overexpressing it in Taxus cell cultures can significantly increase the production of this compound. frontiersin.orgdntb.gov.ua For instance, transgenic Taxus chinensis cells overexpressing the dbat gene showed a 1.7-fold higher production of paclitaxel, a downstream product of this compound, compared to non-transformed cells, even without the addition of elicitors like methyl jasmonate. frontiersin.org Similarly, the introduction of the dbat gene into E. coli has enabled the bioconversion of exogenously supplied 10-DAB into this compound. frontiersin.org
However, the success of this approach can be cell-line dependent, and in some cases, elicitation with substances like methyl jasmonate is still required to achieve high yields in transgenic plant cell cultures. frontiersin.org
The efficiency of biosynthetic pathways is often limited by the stability and activity of the involved enzymes. The DBAT enzyme, for example, can be unstable, particularly at temperatures optimal for the growth of microbial hosts like E. coli. frontiersin.orgnih.gov Research has indicated that this compound cannot be detected in fermentation supernatants when the dbat gene-integrated strain is fermented at 37°C, with optimal induction temperatures for DBAT being as low as 16-20°C. frontiersin.org A mere increase in fermentation temperature from 20°C to 25°C can lead to a 70.36% reduction in this compound yield. frontiersin.org
To address this, protein engineering techniques such as semi-rational design and site-directed mutagenesis have been employed to improve the thermostability of DBAT. frontiersin.orgnih.gov In one study, a mutant version of the dbat gene, dbatS189V, was created, which exhibited improved thermostability. frontiersin.orgdntb.gov.ua When this mutant gene was overexpressed in an engineered E. coli strain with an enhanced supply of the acetyl donor, acetyl-CoA, the production of this compound increased by 10.5-fold compared to the strain with the wild-type enzyme. frontiersin.orgnih.gov
These protein engineering strategies are crucial for developing robust microbial cell factories that can produce this compound at industrially viable temperatures. bipublication.com
The synthesis of this compound is dependent on the availability of its precursor, 10-DAB, and the acetyl donor, acetyl-CoA. frontiersin.org Acetyl-CoA is a central metabolite involved in numerous cellular processes, and its limited supply can be a significant bottleneck in this compound production. researchgate.netnih.gov
Metabolic engineering strategies have been developed to increase the intracellular pool of acetyl-CoA. nih.gov This can be achieved by refactoring the native acetyl-CoA biosynthetic pathway in host organisms like E. coli. By creating a chassis with enhanced acetyl-CoA productivity, the conversion of 10-DAB to this compound can be made more efficient. researchgate.netnih.gov In one such engineered E. coli strain, acetyl-CoA productivity was increased over threefold compared to the host cell. researchgate.net
Furthermore, the choice of carbon source for fermentation can influence acetyl-CoA availability. Glycerol, for instance, has been shown to be a beneficial carbon source for the generation of products that involve metabolic intermediates. frontiersin.orgnih.gov Optimizing the carbon source, in conjunction with engineered strains, has led to significant increases in this compound yields. frontiersin.org For example, an engineered E. coli strain with improved acetyl-CoA generation produced 49.10 ± 0.36 μM of this compound when fermented with glycerol. frontiersin.org
Another approach involves shunting metabolites towards the desired pathway. For instance, deleting the gene gltA, which is part of the tricarboxylic acid (TCA) cycle, can redirect acetyl-CoA flux towards this compound production, establishing a better balance between cell growth and product synthesis. frontiersin.orgnih.gov Additionally, feeding acetic acid to the engineered strain can serve as a substrate for acetyl-CoA biosynthesis and also mitigate the deacetylation of this compound, a reversible reaction that can occur under certain conditions. researchgate.net
One significant bottleneck is the availability of the precursor 10-DAB. While it is more abundant in yew species than paclitaxel, its extraction can still be a limiting factor. mdpi.com Recent research has focused on reconstituting the entire biosynthetic pathway in heterologous hosts, which requires the identification of all necessary enzymes. researchgate.netmax-planck-innovation.comnih.govfu-berlin.de
A notable bottleneck that was recently overcome is the C4β-C20 epoxidation step in the pathway. researchgate.netmax-planck-innovation.comnih.govfu-berlin.de The identification of a new C4β-C20 epoxidase has been a significant breakthrough in enabling the complete biosynthesis of this compound in a heterologous host like Nicotiana benthamiana. max-planck-innovation.comnih.govfu-berlin.de
Another challenge is the potential for side reactions that compete for the same precursors. For example, the enzyme taxane-14-hydroxylase catalyzes the biosynthesis of other taxanes that are not on the direct pathway to paclitaxel. frontiersin.org Blocking these competing branch points through techniques like antisense-induced gene suppression has been shown to increase paclitaxel production in transgenic cell lines. frontiersin.org
Furthermore, the efficiency of key enzymes can be a bottleneck. As discussed, the thermostability of DBAT is one such example. frontiersin.org Another is the first oxidase in the pathway, taxadiene 5α-hydroxylase, which has been shown to have significant inefficiencies. biorxiv.org The discovery of a nuclear transport factor 2 (NTF2)-like protein, named Facilitator of Taxane Oxidization (FoTO1), has been found to be crucial for promoting the formation of the desired product during this initial oxidation step, thereby resolving a long-standing bottleneck. biorxiv.org
Table 1: Strategies for Enhanced this compound Accumulation
Metabolic Pathway Engineering (e.g., Increasing Acetyl-CoA Supply, Shunting of Metabolites)
Enzymatic Biotransformation and Chemo-Enzymatic Synthesis
Beyond in vivo production in engineered organisms, in vitro enzymatic and chemo-enzymatic methods offer alternative routes to synthesize this compound. These approaches leverage the specificity and efficiency of enzymes to perform key chemical transformations.
The direct enzymatic conversion of 10-deacetylthis compound (10-DAB) to this compound is a highly attractive method due to its specificity and mild reaction conditions compared to traditional chemical synthesis. mdpi.com This biotransformation is catalyzed by the enzyme 10-deacetylthis compound-10-O-acetyltransferase (DBAT), which transfers an acetyl group from acetyl-CoA to the C10 hydroxyl group of 10-DAB. frontiersin.orgnih.gov
This enzymatic reaction has been demonstrated using crude extracts from the roots of Taxus baccata and with recombinant DBAT enzymes produced in hosts like E. coli. nih.govnih.gov The reaction is highly specific for the 10-hydroxyl group, avoiding the need for protecting other reactive groups on the taxane ring, a common requirement in chemical synthesis. nih.gov
Research has also explored the use of alternative acetyl donors to the expensive acetyl-CoA. Novel and cheaper acetyl donors such as vinyl acetate (B1210297), butyl acetate, and sec-butyl acetate have been shown to be effective in the enzymatic synthesis of this compound using recombinant DBAT. tandfonline.com This has the potential to make the enzymatic process more economically viable for industrial-scale production. tandfonline.com
Furthermore, the immobilization of enzymes can enhance their stability and reusability. A C-10 deacetylase from Nocardioides luteus has been immobilized and used for the acetylation of 10-DAB to this compound, achieving a reaction yield of 51% with vinyl acetate as the acyl donor. nih.gov
The efficiency of this enzymatic conversion has been shown to be significantly higher than chemical methods in some contexts. Engineered E. coli strains have demonstrated a 10.5-fold greater efficiency in converting 10-DAB to this compound compared to chemical approaches.
Chemo-enzymatic synthesis combines chemical and enzymatic steps to produce complex molecules. In the context of paclitaxel synthesis, this often involves the enzymatic synthesis of the C-13 sidechain, which is then chemically coupled to the this compound core. researchgate.netrsc.orgnih.gov While this section focuses on this compound production, it is important to note that the enzymatic synthesis of this compound is a key step that enables these subsequent chemo-enzymatic approaches for the final assembly of paclitaxel.
Table 2: Enzymatic and Chemo-Enzymatic Synthesis of this compound
Use of 10-Deacetylthis compound 10-O-Acetyltransferase (DBAT)
A key enzyme in the biosynthesis of this compound is 10-deacetylthis compound 10-O-acetyltransferase (DBAT). mdpi.comnih.govnih.gov This enzyme catalyzes the specific acetylation of the C10 hydroxyl group of 10-deacetylthis compound (10-DAB) to form this compound, using acetyl-CoA as the acetyl donor. frontiersin.orgmdpi.com This single-step acylation is a critical advancement over multi-step chemical syntheses. frontiersin.orgmdpi.com
The gene encoding DBAT has been cloned from various Taxus species and functionally expressed in host organisms like Escherichia coli. frontiersin.orgpnas.org This heterologous expression is a cornerstone of creating microbial cell factories for this compound production, offering a more sustainable and scalable alternative to extraction from slow-growing yew trees. mdpi.comresearchgate.net Research has also explored DBAT from endophytic fungi as a potential source for the enzyme. nih.gov The regiospecificity of DBAT has been confirmed, highlighting its precision in targeting the C10 hydroxyl group for acetylation. frontiersin.org
Optimization of Reaction Conditions (e.g., pH, Acetyl Donors, Coenzyme A)
The efficiency of the DBAT-catalyzed reaction is highly dependent on various parameters, necessitating careful optimization.
pH: The optimal pH for recombinant DBAT activity is typically around 7.0 to 7.5. pnas.orgmdpi.com Studies have shown that both overly acidic and alkaline conditions are detrimental to this compound production. mdpi.com While a slightly acidic pH of 6.5 was found to be optimal for whole-cell biotransformation, higher pH levels can promote the reverse reaction, converting this compound back to 10-DAB. mdpi.com
Acetyl Donors: Acetyl-CoA is the natural acetyl donor for DBAT. frontiersin.orgmdpi.com However, its cost and instability can be limiting factors. Research has focused on screening for alternative, more cost-effective acetyl donors. One study identified acetylsalicylic acid methyl ester as a superior acetyl donor compared to others like acetyl-trans-resveratrol and acetylsalicylic acid ethyl ester. mdpi.com
Coenzyme A (CoA): The presence of Coenzyme A (CoASH) is integral to the process. In the presence of CoASH under alkaline conditions, DBAT can catalyze the deacetylation of this compound, transferring the acetyl group to CoASH to form acetyl-CoA. mdpi.com The concentration of potassium salts, such as KH2PO4 and K2HPO4·3H2O, has been found to influence the production of acetyl-CoA. mdpi.com
Temperature: Temperature is another critical factor. While higher temperatures can increase the extraction rate of 10-DAB from plant material, they are not always favorable for the subsequent acetylation step. mdpi.com For whole-cell biotransformation using Taxus needles, a lower temperature of 16°C was determined to be optimal for this compound production. mdpi.com In other systems, a temperature of 25°C was used for screening mutant libraries of DBAT. frontiersin.org
Carbon Source: In microbial production systems, the choice and concentration of the carbon source are crucial for providing the necessary energy and precursors, including acetyl-CoA. Glycerol has been shown to be an effective carbon source, promoting the catalysis of this compound. mdpi.com
The table below summarizes the optimized conditions for this compound production from various studies.
| Parameter | Optimal Condition | System/Study |
| pH | 6.5 | Whole-cell biotransformation with Taxus needles mdpi.com |
| 7.0 | In vitro acetyl-CoA synthesis using DBAT mdpi.com | |
| 7.5 | Recombinant DBAT from Taxus pnas.org | |
| Temperature | 16°C | Whole-cell biotransformation with Taxus needles mdpi.com |
| 25°C | Screening of DBAT mutant library frontiersin.org | |
| 37°C | In vitro acetyl-CoA synthesis using DBAT mdpi.com | |
| Acetyl Donor | Acetylsalicylic acid methyl ester | In vitro acetyl-CoA synthesis using DBAT mdpi.com |
| Carbon Source | 10 g/L Glycerol | Whole-cell biotransformation with Taxus needles mdpi.com |
Enzyme Immobilization Techniques
To enhance the stability and reusability of DBAT for industrial applications, enzyme immobilization has been explored. One effective method is the creation of cross-linked enzyme aggregates (CLEAs). nih.gov This technique involves precipitating the enzyme and then cross-linking the aggregates with a bifunctional reagent like glutaraldehyde. nih.gov
The optimization of the CLEA preparation process for recombinant DBAT (rDBAT) has been systematically studied. nih.gov Factors such as the concentration of the precipitant (ammonium sulfate), the concentration of the cross-linker (glutaraldehyde), pH, and cross-linking time and temperature were adjusted to maximize enzyme activity recovery. nih.gov The optimized conditions for preparing CLEAs of rDBAT resulted in an average activity recovery of 73.9%. nih.gov
Immobilized DBAT exhibits improved thermal stability, with the optimal temperature for CLEAs-rDBAT increasing to 70°C. nih.gov Furthermore, these immobilized enzymes can be recycled for multiple reaction cycles, demonstrating their potential for cost-effective and continuous production of this compound. nih.gov Another study reported the immobilization of a C-10 deacetylase from Nocardioides luteus on DEAE-Cellulose for the conversion of 10-DAB to this compound. nih.gov
Semi-synthesis of this compound and Derivatives
The semi-synthesis of this compound and its subsequent conversion to paclitaxel and other analogues is a cornerstone of the pharmaceutical production of these vital anticancer agents.
Conversion of 10-Deacetylthis compound
The most common starting material for the semi-synthesis of this compound is 10-deacetylthis compound (10-DAB), which is found in relatively high abundance in the needles of various Taxus species. core.ac.ukmdpi.comresearchgate.net The conversion of 10-DAB to this compound involves the selective acetylation of the hydroxyl group at the C-10 position. mdpi.comresearchgate.net
This transformation can be achieved through both chemical and enzymatic methods. Chemical synthesis often requires multiple steps, including the protection of other reactive hydroxyl groups, and can involve harsh reagents. mdpi.com In contrast, enzymatic conversion using DBAT offers a highly specific, one-step reaction. frontiersin.orgmdpi.com Microbial cell factories expressing DBAT have been developed to efficiently convert 10-DAB into this compound. researchgate.net Research has also demonstrated the use of engineered bacteria for the biotransformation of 10-DAB, achieving conversion rates exceeding 89%.
Selective Acetylation Methodologies
Achieving selective acetylation at the C-10 position of 10-DAB is a critical challenge in the semi-synthesis of this compound.
Enzymatic Acetylation: As previously discussed, the use of 10-deacetylthis compound-10-O-acetyltransferase (DBAT) is a highly effective method for the selective acetylation of 10-DAB. nih.gov This biocatalytic approach avoids the need for protecting groups and proceeds under mild conditions. nih.gov Enzymes from various sources, including Taxus plants and microorganisms, have been utilized for this purpose. nih.govnih.gov
Organocatalytic Acylation: Organocatalysis has emerged as a powerful tool for the site-selective acylation of 10-DAB. researchgate.netjst.go.jpnih.gov Certain organocatalysts can promote the selective introduction of various acyl groups onto the C-10 hydroxyl group of 10-deacetylthis compound. jst.go.jpnih.gov This method has also been applied to the acylative site-selective dimerization of 10-DAB. jst.go.jpnih.gov
Lewis Acid Catalysis: Lewis acids have been employed to catalyze the selective acylation of 10-deacetylthis compound with anhydrides like acetic anhydride. googleapis.com Lanthanide trifluoromethanesulfonates have been shown to be particularly effective catalysts for this reaction, leading to high yields of this compound. researchgate.net
Chemical Methods with Protecting Groups: Traditional chemical methods often involve the protection of the C-7 hydroxyl group with a protecting group, such as a triethylsilyl group, before acetylating the C-10 position. googleapis.com This is followed by deprotection to yield this compound. googleapis.com Another approach utilizes benzyl (B1604629) chloromate as a selective protecting reagent for both the C-7 and C-10 hydroxyl groups. eurekaselect.com
Use of this compound as a Core Structure for Paclitaxel and Analogues
This compound serves as the essential structural scaffold for the semi-synthesis of paclitaxel and its analogues, such as docetaxel. researchgate.netresearchgate.net The core taxane ring of this compound is modified by the attachment of a C-13 side chain to produce these clinically important drugs. researchgate.netannualreviews.org
The semi-synthetic process typically involves the esterification of the C-13 hydroxyl group of this compound with a protected side chain precursor. google.com This approach has become the most commercially viable method for producing paclitaxel, overcoming the supply limitations associated with its direct extraction from yew bark. researchgate.net
Furthermore, this compound is a versatile starting material for creating novel paclitaxel analogues with potentially improved properties. acs.org For example, enzymatic cascade reactions have been developed to produce paclitaxel analogues like N-debenzoyl-N-(2-furoyl)paclitaxel from this compound. acs.org These biocatalytic methods offer regioselective acylation steps that can simplify the synthesis by avoiding the need for protecting group manipulations. acs.org The development of new enzymes and biosynthetic pathways continues to expand the possibilities for creating a diverse range of paclitaxel analogues from the this compound core. biorxiv.org
Total Synthesis Methodologies of the Baccatin Core
The intricate, polycyclic structure of this compound has rendered it a significant target in the field of organic synthesis. Its tetracyclic core, featuring a strained eight-membered B-ring, has spurred the development of numerous innovative total synthesis strategies. The successful construction of this complex molecule is considered a landmark achievement, showcasing the evolution of synthetic methodologies. Several research groups have reported total syntheses of paclitaxel, which inherently include the synthesis of the baccatin core, each employing a unique and instructive approach. mdpi.com
A key distinction in these strategies lies in whether they are linear or convergent. wikipedia.orgwikipedia.org A linear synthesis builds the molecule step-by-step from a single starting material. In contrast, a convergent synthesis involves preparing different fragments of the molecule independently and then combining them at a later stage. wikipedia.org All reported total syntheses ultimately assemble the this compound core and then attach the C-13 side chain in the final stages.
Key Synthetic Approaches
Holton Synthesis: The first total synthesis of paclitaxel was accomplished by Robert A. Holton's group in 1994. wikipedia.org This is a linear synthesis that begins with patchoulene oxide, a natural product that already contains 15 of the 20 carbon atoms needed for the baccatin core. wikipedia.orgchemeurope.com A pivotal step in this route is a fragmentation of an epoxy alcohol, a variation of the Grob fragmentation, to construct the eight-membered B-ring fused to the A-ring. mdpi.comyoutube.com Another key transformation is the Chan rearrangement, which is used to introduce functionality for the C-ring construction. wikipedia.orgchemeurope.com
Nicolaou Synthesis: Also published in 1994, the Nicolaou group's approach is a prime example of a convergent synthesis. wikipedia.org They constructed the A and C rings separately and then joined them to form the ABC tricyclic system. wikipedia.orgaua.gr The A and C ring fragments were coupled using a Shapiro reaction, and the eight-membered B-ring was subsequently closed via a McMurry pinacol (B44631) coupling reaction. wikipedia.orgaua.grgoogle.com This strategy allows for flexibility and the potential to create analogues by modifying the individual fragments.
Wender Synthesis: Paul Wender's group reported a linear synthesis starting from the terpene verbenone, which is derived from α-pinene. wikipedia.orgchemeurope.com This approach is noted for its efficiency. wikipedia.org A significant step involves an acid-induced fragmentation and rearrangement of a key intermediate to form the AB ring system. youtube.com The synthesis proceeds to construct the C and then the D rings in a linear fashion. wikipedia.org
Mukaiyama Synthesis: The synthesis developed by Teruaki Mukaiyama's group is a linear route that builds the rings in the order C, B, A, and finally D. wikipedia.org This approach is distinguished by its extensive use of aldol (B89426) reactions to form carbon-carbon bonds. The starting material for this synthesis is L-serine, a chiral amino acid. wikipedia.org Key steps include a Reformatsky reaction and a samarium(II) iodide-mediated pinacol coupling to form the B-ring. mdpi.comwikipedia.org
The following table provides a comparative overview of these landmark syntheses.
| Synthesis | Lead Researcher(s) | Year Published | Strategy Type | Starting Material(s) | Key Reactions/Strategies |
| Holton | Robert A. Holton | 1994 | Linear | Patchoulene oxide | Grob-like fragmentation, Chan rearrangement wikipedia.orgyoutube.com |
| Nicolaou | K.C. Nicolaou | 1994 | Convergent | Mucic acid derivatives | Shapiro reaction, McMurry coupling wikipedia.orgaua.gr |
| Wender | Paul A. Wender | 1997 | Linear | Verbenone (from α-pinene) | [4+4] Cycloaddition, Oxidative cleavage/rearrangement wikipedia.orgchemeurope.comyoutube.com |
| Mukaiyama | Teruaki Mukaiyama | 1998 | Linear | L-serine, Isobutyric acid | Multiple Aldol additions, Pinacol coupling, Reformatsky reaction wikipedia.org |
Molecular Mechanisms and Biological Activities of Baccatin Iii
Molecular Interactions with Cellular Targets
Baccatin (B15129273) III's primary mechanism of action involves its interaction with tubulin, the essential protein subunit of microtubules. This interaction disrupts normal microtubule dynamics, leading to cellular dysfunction.
Microtubule Binding and Modulatory Effects on Tubulin Polymerization
Baccatin III binds to microtubules and modulates tubulin polymerization, albeit with different characteristics compared to paclitaxel (B517696) nih.govacs.orgacs.org. It has been demonstrated to assemble GTP-tubulin, GDP-tubulin, and microtubule protein into normal microtubules in vitro nih.govacs.orgacs.org. Furthermore, this compound stabilizes these polymers against cold-induced disassembly nih.govacs.orgacs.org. In cellular contexts, this compound induces the formation of microtubule bundles and abnormal multipolar spindles csic.esnih.gov.
A key distinction between this compound and paclitaxel lies in their direct effects on tubulin polymerization. While paclitaxel is known to potentiate tubulin polymerization, this compound mediates its antimitotic response through the inhibition of the polymerization reaction, a mechanism more akin to compounds like colchicine (B1669291) and podophyllotoxin (B1678966) nih.gov. Consequently, this compound exhibits significantly lower potency, typically requiring concentrations 200 to 500 times higher than paclitaxel to elicit comparable cellular effects csic.esnih.gov. The structural difference—the presence of the C-13 side chain in paclitaxel—is critical for its enhanced activity and specific binding mode. The this compound core structure, lacking this side chain, is responsible for the majority of the binding interactions with tubulin that influence microtubule equilibrium nih.govacs.orgacs.orgnih.govacs.org. Interestingly, microtubules assembled using this compound tend to be longer than those formed with paclitaxel, suggesting potential differences in their nucleation capabilities nih.govacs.orgacs.org.
This compound interacts with the well-established "Taxol binding site" on microtubules csic.esnih.govacs.org. Studies using competitive binding assays have shown that this compound effectively displaces radiolabeled colchicine and podophyllotoxin from tubulin, indicating an overlap or shared interaction region with these compounds, although it does not displace vinblastine (B1199706) nih.gov. This compound demonstrates a greater affinity for the colchicine binding site nih.gov. The binding equilibrium constant (Kb) for this compound to unassembled tubulin has been determined to be approximately 1.5 x 105 M-1 csic.esnih.govacs.org. This is considerably lower than the binding affinity of paclitaxel, which is reported as approximately 3.7 x 107 M-1 nih.govacs.org.
Table 1: Comparative Tubulin Binding Affinity
| Compound | Binding Affinity (Kb at 25°C) | Source |
|---|---|---|
| This compound | 1.5 x 105 M-1 | csic.esnih.govacs.org |
Table 2: Comparative Cellular Potency
| Effect Observed | This compound Concentration | Paclitaxel Concentration | Source |
|---|---|---|---|
| Microtubule bundling/spindle abnormality | ~100 µM | ~5 µM | csic.es |
| Mitotic arrest/Apoptotic death | 200-500x higher than Taxol | - | csic.esnih.gov |
Tubulin Binding Site Characterization (e.g., Colchicine, Podophyllotoxin Binding Sites)
Cellular and Immunological Effects of this compound
Beyond its direct interaction with tubulin, this compound exerts broader effects on cellular processes and the immune system.
Cellular Effects: this compound has been shown to induce cell cycle arrest, primarily accumulating cells in the G2 + M phases, consistent with an antimitotic mechanism nih.gov. It also triggers mitotic arrest and subsequent apoptotic cell death in various cancer cell lines, such as U937 human promonocytic leukemia cells csic.esnih.gov. However, some studies suggest that this compound can induce apoptosis independently of cell cycle arrest, with apoptotic events occurring in cells across different phases of the cell cycle nih.gov. This compound also exhibits antiproliferative activity against a range of cancer cell lines, with reported IC50 values in the low micromolar range for certain cell types ncats.ionih.gov.
Immunological Effects: this compound demonstrates notable immunomodulatory and immune adjuvant activities aai.orgnih.govoup.com. It enhances the MHC-restricted antigen presentation capabilities of dendritic cells (DCs) nih.govoup.com. This enhancement includes increased expression of MHC class I and class II molecules and improved allostimulatory activity of DCs aai.orgnih.gov. This compound has been shown to boost the production of antigen-specific IgG antibodies when administered with antigens aai.org. Furthermore, this compound plays a role in modulating the tumor immune microenvironment by inhibiting the accumulation and suppressive functions of myeloid-derived suppressor cells (MDSCs) nih.govaai.orgmedchemexpress.com. By reducing MDSC activity, this compound can inhibit tumor growth and improve the anti-tumor immune response nih.govaai.orgmedchemexpress.com. It also contributes to anti-inflammatory and anti-fibrotic effects by inhibiting macrophage activation and extracellular matrix deposition medchemexpress.com.
Compound List:
this compound
Paclitaxel (Taxol)
Colchicine
Podophyllotoxin
Vinblastine
Epothilone A
Discodermolide
Docetaxel (Taxotere)
2-m-azido-baccatin III
Laulimalide
Peloruside A
Epothilone B
Securinine
Fluevirine A
Flueggenine I
Pironetin
Taxuspine D
Cell Cycle Effects (e.g., G2+M Phase Accumulation)
This compound has been shown to interfere with the cell cycle progression of cancer cells, leading to arrest at specific phases. Studies indicate that this compound can induce cell cycle arrest in the G2/M phase, a critical stage for cell division. This arrest is a common mechanism by which cytotoxic agents prevent the uncontrolled proliferation of cancer cells. For instance, research on enzymatically synthesized this compound (ESB III) demonstrated a significant increase in the percentage of HeLa cells in the G2/M phase, with approximately 40% of cells arrested in this phase compared to about 25% in untreated cells. Standard this compound also induced a notable G2/M arrest, with around 34% of cells affected nih.gov. This G2/M phase accumulation can lead to DNA damage and ultimately trigger programmed cell death nih.govfrontiersin.org.
Induction of Apoptosis (e.g., Caspase-10 Dependence, Mitochondrial Membrane Potential)
A primary mechanism through which this compound exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death. This process is often mediated by specific molecular pathways. This compound has been consistently shown to induce apoptosis in various cancer cell lines in a manner dependent on caspase-10 activation lktlabs.comresearchgate.netnih.govnih.govamazonaws.comiisc.ac.inresearchgate.net. Furthermore, the compound is associated with alterations in mitochondrial function, specifically the loss of mitochondrial membrane potential, which is a key event in the intrinsic apoptotic pathway nih.govresearchgate.netnih.govnih.goviisc.ac.inresearchgate.netresearchgate.net. For example, studies using JR4-Jurkat cells demonstrated a significant loss of mitochondrial membrane potential upon treatment with this compound, reaching up to 65% after 36 hours iisc.ac.inresearchgate.net. The induction of DNA fragmentation and changes in nuclear morphology, such as chromatin condensation, are also characteristic of this compound-induced apoptosis researchgate.netnih.govnih.goviisc.ac.in.
Inhibition of Cancer Cell Proliferation
This compound effectively inhibits the proliferation of a wide range of cancer cell lines. Its cytotoxic activity translates to measurable IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%. Research has reported varying IC50 values depending on the cell line and experimental conditions. For example, in Jurkat cells, this compound demonstrated IC50 values ranging from 2 to 5 µM researchgate.netnih.govnih.gov. In studies involving human cancer cell lines, this compound showed IC50 values of approximately 4.30 µM against HeLa cells and values between 4 and 7.81 µM against A549, A431, and HepG2 cells nih.govresearchgate.net. Other studies reported IC50 values of 3.5 µM for JR4-Jurkat leukemia cells, 3 µM for HepG2 liver cancer cells, 4 µM for HeLa cervical cancer cells, 5 µM for OVCAR-3 ovarian carcinoma cells, and 2 µM for T47D breast cancer cells caymanchem.com.
Table 1: Inhibition of Cancer Cell Proliferation by this compound
| Cell Line | IC50 (µM) | Source Reference(s) |
| Jurkat | 2-5 | researchgate.netnih.govnih.gov |
| HeLa | 4.30 | nih.govresearchgate.net |
| A549 | ~4-7.81 | nih.govresearchgate.net |
| A431 | ~4-7.81 | nih.govresearchgate.net |
| HepG2 | ~4-7.81 (HepG2: 3) | nih.govresearchgate.netcaymanchem.com |
| JR4-Jurkat Leukemia | 3.5 | caymanchem.com |
| OVCAR-3 Ovarian | 5 | caymanchem.com |
| T47D Breast Cancer | 2 | caymanchem.com |
Immunomodulatory Activities
Beyond its direct anti-cancer effects, this compound exhibits significant immunomodulatory properties, influencing the anti-tumor immune response.
Enhancement of Major Histocompatibility Complex (MHC)-Restricted Antigen Presentation in Dendritic Cells
Modulation of Myeloid-Derived Suppressor Cells (MDSCs)
A key aspect of this compound's anti-tumor activity involves its ability to modulate myeloid-derived suppressor cells (MDSCs) lktlabs.comcaymanchem.comchemfaces.comselleckchem.comoup.comvulcanchem.commedchemexpress.comnih.govresearchgate.netmdpi.commdpi.comresearchgate.netresearchgate.net. MDSCs are a heterogeneous population of cells that suppress anti-tumor immunity. This compound has been shown to significantly reduce the accumulation and suppressive function of MDSCs in tumor-bearing animal models lktlabs.comcaymanchem.comchemfaces.comselleckchem.comnih.govresearchgate.netmdpi.commdpi.comresearchgate.net. Oral administration of this compound in mice with 4T1 mammary carcinoma or CT26 colon cancer cells led to a marked decrease in tumor growth, which was attributed, in part, to the inhibition of MDSC accumulation and their capacity to suppress T cell responses lktlabs.comcaymanchem.comselleckchem.comnih.govresearchgate.netmdpi.commdpi.com. MDSCs isolated from this compound-treated mice exhibited a reduced suppressive effect on T cells compared to those from control groups chemfaces.comnih.govresearchgate.net.
Impact on Reactive Oxygen Species and Nitric Oxide Production by MDSCs
In line with its modulation of MDSC function, this compound also impacts the production of key suppressive molecules by these cells. Specifically, MDSCs isolated from this compound-treated mice demonstrated significantly reduced production of reactive oxygen species (ROS) and nitric oxide (NO) chemfaces.comvulcanchem.commedchemexpress.comnih.govresearchgate.net. ROS and NO are critical mediators of MDSC-driven immunosuppression. By reducing the levels of these molecules, this compound contributes to restoring a more permissive immune microenvironment for anti-tumor immunity chemfaces.comvulcanchem.commedchemexpress.comnih.govresearchgate.net.
Table 2: this compound-Induced Cell Cycle Arrest in HeLa Cells
| Treatment | G2/M Phase (%) | Source Reference(s) |
| Untreated | ~25 | nih.govresearchgate.net |
| ESB III (Dose-dep.) | ~40 | nih.govresearchgate.net |
| Standard this compound | ~34 | nih.govresearchgate.net |
Compound List:
this compound
Paclitaxel
Docetaxel
10-Deacetylthis compound (10-DAB)
Ovalbumin (OVA)
Reactive Oxygen Species (ROS)
Nitric Oxide (NO)
Major Histocompatibility Complex (MHC)
Myeloid-Derived Suppressor Cells (MDSCs)
Cytotoxic T Lymphocyte (CTL)
Transforming Growth Factor-beta 1 (TGF-β1)
Analytical Methodologies for Baccatin Iii Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of Baccatin (B15129273) III analysis, providing the necessary selectivity and sensitivity to distinguish it from a multitude of other related taxanes and matrix components. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely employed techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-QTOF MS/MS)
For enhanced sensitivity and specificity, particularly in complex matrices or when trace amounts are being analyzed, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem (MS/MS) or high-resolution (QTOF) variations are the methods of choice. oup.comnih.gov LC-MS combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer, allowing for the unambiguous identification and quantification of Baccatin III.
In LC-MS/MS analysis, specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, providing exceptional selectivity. oup.com For this compound, the ammonium (B1175870) adduct [M+NH4]+ at m/z 604.0 is often used as the precursor ion, which fragments into characteristic product ions such as m/z 105.0 and 327.0. oup.com This technique has been successfully applied to quantify this compound in various biological fluids and plant extracts. oup.comnih.govacgpubs.org
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF MS/MS) offers high-resolution mass accuracy, further confirming the elemental composition of the detected analytes. This is particularly useful in identifying unknown taxanes or metabolites in complex samples like fungal or plant cell cultures. mdpi.comresearchgate.net
LC-MS/MS Parameters for this compound Detection:
| Parameter | Typical Value/Condition | Source(s) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | oup.com |
| Precursor Ion (m/z) | 604.0 ([M+NH4]+) | oup.com |
| Product Ions (m/z) | 105.0, 327.0 | oup.com |
| Collision Energy | Variable, optimized for fragmentation | nih.gov |
Sample Preparation and Extraction Methods from Diverse Matrices
The effective extraction of this compound from its source material is a critical first step in its analysis. The chosen method depends heavily on the nature of the matrix, whether it be plant tissue, cell cultures, or biological fluids.
Extraction from Plant Materials (e.g., Taxus needles, twigs)
This compound is naturally found in various parts of the Taxus (yew) plant. nih.gov Extraction from needles and twigs is common for obtaining this precursor for semi-synthetic processes. nih.gov
A typical extraction process involves:
Drying and Grinding: The plant material (needles or twigs) is first dried and ground into a fine powder to increase the surface area for extraction. nih.gov
Solvent Extraction: The powdered material is then extracted with a suitable organic solvent. Methanol (B129727) is a commonly used solvent for initial extraction. researchgate.net Other methods like ultrasound-assisted extraction (UAE), pressurized liquid extraction (PLE), and Soxhlet extraction have also been compared, with PLE often showing the greatest yields. mdpi.comresearchgate.net
Solvent Partitioning: The initial crude extract is then subjected to liquid-liquid partitioning to separate taxanes from other plant components. A common system involves partitioning between water and a non-polar solvent like chloroform (B151607) or dichloromethane. nih.gov
Purification: Further purification can be achieved through techniques like crystallization or solid-phase extraction (SPE). researchgate.netgoogle.comgoogle.com
Analysis in Plant Cell Culture Supernatants and Cell Pellets
Plant cell culture is a promising alternative for the sustainable production of this compound. nih.govmdpi.com Analysis of this compound in these systems requires methods to separate it from the culture medium and cellular components.
For analysis, both the cell pellets and the culture supernatant are typically processed. nih.gov The cells are harvested by centrifugation, and the supernatant is collected. nih.gov this compound can be extracted from the supernatant by liquid-liquid extraction or solid-phase extraction. To analyze the intracellular content, the cell pellet is lysed, often through sonication or homogenization, followed by extraction with an organic solvent. nih.gov HPLC or LC-MS is then used for quantification in both the extracellular and intracellular fractions. nih.govresearchgate.net Studies have shown that the production of this compound in cell cultures can be influenced by factors such as elicitors and the composition of the culture medium. nih.govfrontiersin.org
Detection in Biological Fluids and Tissues (e.g., Blood, Urine, Stomach Content)
The detection and quantification of this compound in biological fluids and tissues are primarily relevant in toxicological studies, particularly in cases of Taxus baccata poisoning. oup.comnih.gov Due to the complexity of these matrices and the low concentrations of the analyte, highly sensitive and specific methods like LC-MS/MS are required. oup.comnih.govscispace.com
A validated LC-MS/MS method for the simultaneous quantification of this compound and other taxoids in postmortem samples involves a liquid-liquid extraction under alkaline conditions. oup.comnih.gov This method has been used to determine the concentrations of this compound in stomach content, urine, blood (femoral and cardiac), and bile. oup.comnih.govoup.com For instance, in a reported case of fatal poisoning, this compound concentrations were quantified in various body fluids, confirming the ingestion of yew plant material. oup.comnih.gov
Reported Concentrations of this compound in a Fatal Poisoning Case:
| Biological Matrix | Concentration Range (µg/L) | Source(s) |
| Stomach Content | 4.5 - 132 | oup.comnih.gov |
| Urine | 1 - 200 | oup.comnih.gov |
| Cardiac Blood | <0.5 - 12 | oup.comnih.gov |
| Femoral Blood | <0.5 - 7.3 | oup.comnih.gov |
| Bile | 4.9 - 290 | oup.comnih.gov |
| Brain Tissue | Not detected (<0.5 µg/kg) | oup.comnih.gov |
Techniques for Efficient Extraction (e.g., Pressurized Liquid Extraction, Microwave-Assisted Extraction)
The isolation of this compound and its analogues from natural sources, primarily Taxus species, has driven the development of advanced extraction methodologies that offer improvements in efficiency, speed, and solvent consumption over traditional techniques like maceration or Soxhlet extraction. scienceandtechnology.com.vnresearchgate.net Pressurized Liquid Extraction (PLE) and Microwave-Assisted Extraction (MAE) are two prominent modern methods employed for this purpose.
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique utilizes solvents at elevated temperatures and pressures, which enhances their extraction efficiency. acs.orgnih.gov Maintaining high pressure keeps the solvent in a liquid state above its normal boiling point, increasing its dissolving power and decreasing its viscosity, which facilitates better penetration into the sample matrix. acs.orgnih.gov
Research on the extraction of taxanes from Taxus bark has demonstrated the effectiveness of PLE. Studies have shown that PLE can yield higher amounts of this compound and related compounds compared to conventional solvent extraction at room temperature. acs.orgnih.gov Key parameters such as solvent composition, temperature, and pressure are optimized to maximize recovery. For instance, a methanol-water mixture (90:10) at a temperature of 150°C and a pressure of 10.13 MPa has been identified as highly effective for the extraction of related taxanes. acs.orgnih.gov While pressure is crucial for maintaining the solvent's liquid state, the recovery of this compound has been observed to be relatively stable across a pressure range of 1.01 to 20.27 MPa. acs.org A notable advantage of PLE is its ability to use environmentally benign solvents like water, which, under pressurized conditions, can achieve significantly higher extraction efficiencies for taxanes than at ambient pressure. acs.org
Microwave-Assisted Extraction (MAE): MAE is another advanced technique that significantly reduces extraction time and solvent volume. scienceandtechnology.com.vntandfonline.com This method uses microwave energy to rapidly heat the solvent and the moisture within the plant material, causing cell walls to rupture and release the target compounds into the solvent. tandfonline.comcapes.gov.br
Studies comparing MAE with traditional methods have shown it to be more suitable for recovering both Paclitaxel (B517696) and its precursor, 10-deacetylthis compound (10-DAB), due to its speed and lower solvent requirements. scienceandtechnology.com.vnresearchgate.net The efficiency of MAE is influenced by several factors, including the nature of the solvent, the material-to-solvent ratio, microwave power, and extraction time. scienceandtechnology.com.vnresearchgate.net For example, optimal conditions for extracting 10-DAB from Taxus wallichiana were achieved using a 1:15 material-to-solvent ratio at a microwave power of 240W for 20 minutes, resulting in a high recovery rate. scienceandtechnology.com.vnresearchgate.net The choice of solvent is also critical, with aqueous methanol being a commonly used and effective option. tandfonline.com
| Technique | Typical Solvents | Key Parameters & Findings | Advantages | Reference |
|---|---|---|---|---|
| Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE) | Methanol-Water mixtures, Dichloromethane, Chloroform, Water | - Temperature: 100-150 °C
| - Reduced extraction time and solvent use
| acs.orgnih.govresearchgate.net |
| Microwave-Assisted Extraction (MAE) | Methanol-Water mixtures, Ethanol | - Power: 40W - 440W (240W found optimal for related taxanes)
| - Significant reduction in extraction time (minutes vs. hours)
| scienceandtechnology.com.vntandfonline.comresearchgate.net |
Screening and Identification of this compound and Related Taxanes
Due to the chemical complexity of extracts from Taxus species, which contain a multitude of closely related taxane (B156437) diterpenoids, sophisticated analytical methods are required for the accurate screening and identification of this compound. sigmaaldrich.com The process typically involves a chromatographic separation step followed by detection and structural elucidation.
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of taxanes. researchgate.netmdpi.com It is widely used for the separation, quantification, and preliminary identification of this compound in plant extracts and fermentation broths. nih.govfrontiersin.org A common approach involves reversed-phase HPLC, frequently using C18 or pentafluorophenyl (PFP) columns. sigmaaldrich.comresearchgate.netnih.gov Gradient elution with mobile phases consisting of acetonitrile (B52724) and water or methanol and water allows for the separation of various taxanes. sigmaaldrich.commdpi.com Detection is most commonly performed using an ultraviolet (UV) detector set to a wavelength of 227 nm, where taxanes exhibit strong absorbance. mdpi.comnih.govfrontiersin.org
For more definitive identification, especially in complex matrices, hyphenated techniques that couple liquid chromatography with mass spectrometry (LC-MS) are employed. sigmaaldrich.comresearchgate.net LC-MS, and particularly tandem mass spectrometry (LC-MS/MS), provides a high degree of sensitivity and selectivity. sigmaaldrich.comnih.gov This allows for the detection of trace amounts of this compound and its derivatives, with detection limits reaching the picogram level. nih.gov Mass spectrometry provides molecular weight information, and fragmentation patterns obtained through MS/MS analysis offer structural clues that help in the specific identification of compounds. nih.govmdpi.com
For unequivocal structure determination of isolated compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method. jmb.or.krnih.gov Following purification, ¹H NMR and ¹³C NMR analyses are used to elucidate the precise molecular structure of this compound and to differentiate it from other structurally similar taxanes that may have been co-isolated. jmb.or.krnih.govjmb.or.kr
| Technique | Purpose | Typical Configuration & Conditions | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation & Quantification | - Column: Reversed-phase (C18, PFP)
| sigmaaldrich.commdpi.comnih.govfrontiersin.orgnih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Screening & Identification | - Provides molecular weight and structural fragmentation data.
| tandfonline.comsigmaaldrich.comresearchgate.netnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | - ¹H NMR and ¹³C NMR analyses.
| jmb.or.krnih.govjmb.or.kr |
Q & A
Basic Research Questions
Q. What are the validated methods for isolating Baccatin III from Taxus species, and how do solvent systems impact yield?
- Methodology : Use accelerated solvent extraction (ASE) or maceration with gradients of methanol:dichloromethane (3:1 v/v) for optimal solubility. Validate purity via HPLC with C18 columns and UV detection at 227 nm .
- Data Consideration : Yields vary by plant tissue (e.g., bark vs. needles) and extraction time; replicate protocols from peer-reviewed studies to minimize variability .
Q. How can researchers differentiate this compound from structurally similar taxanes (e.g., 10-deacetylthis compound) using spectroscopic techniques?
- Analytical Workflow : Combine NMR (¹H/¹³C) for hydroxyl group identification (δ 2.5–5.0 ppm) and LC-HRMS for precise mass determination (m/z 587.25 [M+Na]+). Cross-reference with spectral databases like SciFinder .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines : Follow GHS Category 2 precautions for skin/eye irritation: use nitrile gloves, fume hoods, and sealed containers. Neutralize spills with inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can heterologous biosynthesis of this compound be optimized in non-Taxus systems (e.g., tobacco)?
- Experimental Design : Co-express TOT1 (taxane O-acetyltransferase) and T9αH (taxane 9α-hydroxylase) with seven known pathway genes (TXS, T5αH, T13αH, T7βH, TAT, TBT) in Agrobacterium-transformed tobacco. Quantify intermediates via UPLC-MS/MS to identify rate-limiting steps .
- Challenges : Enzyme promiscuity may produce off-target taxanes; use gene silencing or directed evolution to improve specificity .
Q. How should researchers address contradictory data in this compound cytotoxicity assays (e.g., IC50 variability across cell lines)?
- Analysis Framework : Standardize assays using NCI-60 cell lines with matched culture conditions (e.g., RPMI-1640 + 10% FBS). Apply ANOVA to identify batch effects or solvent (DMSO) interference. Report results with 95% confidence intervals .
Q. What computational tools predict this compound’s binding affinity for β-tubulin, and how do they compare to empirical SPR data?
- Method Comparison : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model binding. Validate with surface plasmon resonance (SPR) using purified β-tubulin (KD threshold: <10 μM). Discrepancies >20% require re-evaluation of force fields .
Q. How can metabolic flux analysis improve this compound titers in cell suspension cultures?
- Strategy : Apply ¹³C-labeled glucose tracing to map carbon allocation in the MEP pathway. Optimize jasmonate elicitor concentrations (50–100 μM) and harvest during late exponential phase (day 14–18) .
Methodological Best Practices
- Replication : Always include positive controls (e.g., paclitaxel for cytotoxicity assays) and triplicate technical replicates.
- Data Reporting : Adhere to Beilstein Journal guidelines: disclose raw data in supplementary files and cite primary literature for compound characterization .
- Contradiction Resolution : Use systematic reviews (PRISMA framework) to contextualize conflicting results, emphasizing variables like assay sensitivity or taxonomic source differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
